molecular formula C25H24N6OS B11268814 N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B11268814
M. Wt: 456.6 g/mol
InChI Key: YYVVBWIZGNBHJM-UHFFFAOYSA-N
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Description

N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materialsReaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis .

Chemical Reactions Analysis

N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins.

    Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C25H24N6OS

Molecular Weight

456.6 g/mol

IUPAC Name

2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C25H24N6OS/c1-15-5-7-19(8-6-15)20-13-21-24-27-28-25(30(24)9-10-31(21)29-20)33-14-22(32)26-23-17(3)11-16(2)12-18(23)4/h5-13H,14H2,1-4H3,(H,26,32)

InChI Key

YYVVBWIZGNBHJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=C(C=C5C)C)C)C3=C2

Origin of Product

United States

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